molecular formula C19H15F6NO4 B2699228 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 1396773-48-0

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2699228
CAS No.: 1396773-48-0
M. Wt: 435.322
InChI Key: CJYICDUKLRCWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a 3,5-bis(trifluoromethyl)phenyl group and a 2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl side chain. The benzo[d][1,3]dioxole moiety is a common pharmacophore in medicinal chemistry, often enhancing metabolic stability and binding affinity .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F6NO4/c1-17(28,11-2-3-14-15(7-11)30-9-29-14)8-26-16(27)10-4-12(18(20,21)22)6-13(5-10)19(23,24)25/h2-7,28H,8-9H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYICDUKLRCWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure combining a benzo[d][1,3]dioxole moiety and a benzamide group, which may contribute to its diverse biological properties.

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with benzoyl chloride under specific conditions. Reaction conditions often include the use of bases like triethylamine in organic solvents such as dichloromethane. The presence of trifluoromethyl groups enhances the lipophilicity and biological activity of the benzamide structure.

Anticancer Activity

Recent studies have focused on the anticancer properties of compounds related to this compound. For instance, derivatives containing benzo[d][1,3]dioxole moieties have shown promising results in inhibiting cancer cell proliferation. A study reported IC50 values for similar compounds against various cancer cell lines (HepG2, HCT116, and MCF7) ranging from 1.54 µM to 4.52 µM, indicating potent anticancer activity compared to standard drugs like doxorubicin .

The mechanisms underlying the anticancer effects involve several pathways:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell signaling.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays revealed that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis indicates that these compounds can halt the cell cycle progression in cancer cells, contributing to their antiproliferative effects .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds. The following table summarizes their activities:

Compound NameIC50 (µM)Cancer Cell LinesMechanism
Doxorubicin7.46 - 8.29HepG2, HCT116, MCF7DNA intercalation
This compound1.54 - 4.52HepG2, HCT116, MCF7EGFR inhibition, Apoptosis
Other Benzodioxole DerivativesVariesVariousVaries

Case Studies

In a notable case study involving a series of benzo[d][1,3]dioxole derivatives:

  • Study Design : The researchers synthesized multiple derivatives and tested them against various cancer cell lines using both 2D and 3D culture methods.
  • Findings : The compounds demonstrated significant antiproliferative activity with lower toxicity towards normal cells (IC50 > 150 µM), suggesting a favorable therapeutic index .

Scientific Research Applications

Inhibition of Carbonic Anhydrase

Research indicates that compounds similar to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide can inhibit carbonic anhydrase (CA), particularly the tumor-associated isozyme CA IX. This inhibition may disrupt pH regulation and cell proliferation in tumor cells, presenting potential applications in cancer therapy.

Neuropharmacological Effects

The compound has shown promise in modulating neurotransmitter systems. Specifically:

  • Serotonin Receptors : It acts as a competitive antagonist at serotonin receptors (5-HT2C and 5-HT2B), which are implicated in mood regulation and anxiety disorders.
  • Cholinergic Activity : Similar derivatives have demonstrated inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease.

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in:

  • Cancer Treatment : By targeting CA IX to inhibit tumor growth.
  • Neurodegenerative Disorders : As a cholinesterase inhibitor for conditions such as Alzheimer's disease.
  • Insect Growth Regulation : In vitro studies suggest its effectiveness in inhibiting chitinases in insects, indicating potential use as an insect growth regulator (IGR).

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound and its derivatives:

  • Inhibition Studies : A study demonstrated that compounds with similar structures effectively inhibited CA IX activity in vitro, suggesting their potential as anticancer agents.
  • Neuropharmacological Assessments : Another research indicated that derivatives containing the benzo[d][1,3]dioxole structure exhibited significant binding affinity to serotonin receptors, supporting their use in treating mood disorders.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Key Substituents Functional Groups Applications/Potential Use
Target Compound Benzo[d][1,3]dioxol-5-yl, 3,5-bis(trifluoromethyl)phenyl Benzamide, hydroxypropyl Pharmaceuticals (hypothetical)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzoyl, 2-amino-2-methyl-1-propanol N,O-bidentate directing group Metal-catalyzed C–H functionalization
4-(Chloromethyl)-N-(6-(4-(isopropylcarbamoyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide (B20) Chloromethyl, isopropylcarbamoyl Benzamide, benzo[d][1,3]dioxole Medicinal chemistry (unconfirmed)
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) 2,3-dichlorophenyl, ethoxymethoxy Benzamide Pesticide
Copolymer in 3,5-bis(trifluoromethyl)phenyl, methacrylamide Polymeric backbone, fluorinated motifs Photodynamic therapy (AIE imaging)

Key Comparative Insights

Electron-Withdrawing Substituents :

  • The target compound’s 3,5-bis(trifluoromethyl) groups enhance lipophilicity and metabolic stability compared to methyl () or chloromethyl (B20 in ) substituents. These groups are absent in etobenzanid (), which instead relies on dichlorophenyl groups for pesticidal activity .
  • The copolymer in incorporates similar trifluoromethyl motifs but within a polymer framework, suggesting divergent applications (e.g., self-assembly in drug delivery vs. small-molecule interactions) .

Benzo[d][1,3]dioxole Motif :

  • Both the target compound and B20 () feature this moiety, which may improve pharmacokinetic properties. However, B20’s chloromethyl and isopropylcarbamoyl groups likely reduce solubility compared to the target compound’s hydroxypropyl side chain .

Application-Specific Design :

  • Etobenzanid () demonstrates how dichlorophenyl and ethoxymethoxy groups align with pesticidal activity, whereas the target compound’s trifluoromethyl and benzodioxole groups suggest a focus on therapeutic applications (e.g., enzyme inhibition or receptor modulation) .

Research Findings and Implications

  • Synthetic Feasibility : Analogous compounds (e.g., B20 in ) are synthesized via stepwise coupling and crystallization, suggesting similar routes for the target compound .
  • Spectroscopic Validation : Structural confirmation for analogs relies on ¹H/¹³C NMR and mass spectrometry, which would apply to the target compound .
  • Biological Potential: While direct activity data is lacking, the trifluoromethyl and benzodioxole groups are associated with improved drug-like properties in FDA-approved agents (e.g., anti-cancer and CNS drugs) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide, and how can reaction yields be improved?

  • Methodological Approach :

  • Step 1 : Use coupling agents like trichloroisocyanuric acid (TCICA) for amide bond formation, as demonstrated in the synthesis of structurally similar benzamides .
  • Step 2 : Optimize solvent systems (e.g., acetonitrile for polar intermediates) and temperature gradients to stabilize trifluoromethyl groups, which are prone to decomposition under harsh conditions.
  • Step 3 : Employ membrane separation technologies (e.g., nanofiltration) for purification, leveraging CRDC subclass RDF2050104 to isolate intermediates with high fluorinated content .

Q. Which analytical techniques are critical for characterizing this compound’s structural and functional integrity?

  • Methodological Approach :

  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F} NMR to confirm the presence and position of trifluoromethyl groups, referencing NIST Standard Reference Database 69 for spectral validation .
  • High-Performance Liquid Chromatography (HPLC) : Pair with UV detection at 254 nm to monitor purity, adapting methods from studies on fluorinated benzamide derivatives .
  • Mass Spectrometry (HRMS) : Compare experimental masses with theoretical values (e.g., molecular weight ~416.5 g/mol for related compounds) to verify stoichiometry .

Advanced Research Questions

Q. How can in silico modeling predict the compound’s bioactivity and guide experimental design?

  • Methodological Approach :

  • Step 1 : Use COMSOL Multiphysics integrated with AI algorithms to simulate interactions between the benzodioxole moiety and biological targets (e.g., enzymes linked to anticonvulsant activity) .
  • Step 2 : Validate predictions via molecular docking studies, aligning with frameworks from anticonvulsant benzodioxole derivatives in .
  • Step 3 : Cross-reference computational results with empirical data (e.g., IC50_{50} values) to refine predictive models and prioritize synthesis targets .

Q. How can contradictory data in pharmacological studies (e.g., variable efficacy in vivo vs. in vitro) be systematically addressed?

  • Methodological Approach :

  • Step 1 : Apply Gil’s pragmatic research framework to isolate variables (e.g., metabolic stability of the hydroxypropyl group) that differ between experimental models .
  • Step 2 : Conduct pharmacokinetic profiling using LC-MS/MS to quantify metabolite formation, particularly oxidation products of the benzodioxole ring .
  • Step 3 : Use CRDC subclass RDF2050108 (process control in chemical engineering) to standardize in vitro assay conditions (e.g., pH, temperature) and reduce inter-lab variability .

Q. What strategies resolve challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodological Approach :

  • Step 1 : Implement process analytical technology (PAT) for real-time monitoring of chiral intermediates, referencing CRDC subclass RDF2050108 for dynamic control systems .
  • Step 2 : Optimize crystallization conditions using powder X-ray diffraction (PXRD) data to ensure enantiomeric excess >99%, adapting methods from trifluoromethylbenzamide studies .
  • Step 3 : Apply AI-driven "smart laboratory" protocols to automate parameter adjustments (e.g., reagent stoichiometry) during scale-up, minimizing human error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.